3-Bromo-5-(4-methylphenyl)pyridine
Overview
Description
3-Bromo-5-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN. It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position and a 4-methylphenyl group at the 5-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(4-methylphenyl)pyridine can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki–Miyaura coupling.
Nucleophiles: Used in substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Bromo-5-(4-methylphenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and coupling reactions. In biological systems, its interactions with molecular targets and pathways are under investigation, with a focus on its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenylpyridine: Lacks the methyl group on the phenyl ring.
3-Bromo-5-(4-chlorophenyl)pyridine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Properties
IUPAC Name |
3-bromo-5-(4-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJHUAGNCKQXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467309 | |
Record name | 3-bromo-5-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-28-0 | |
Record name | 3-bromo-5-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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